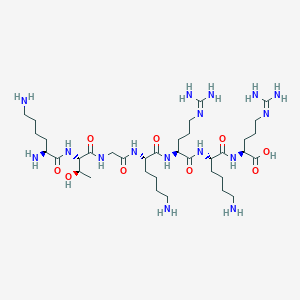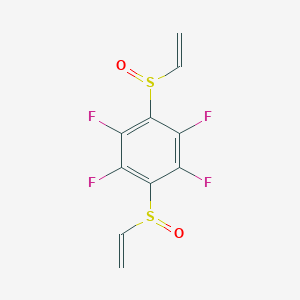
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by the presence of two ethenesulfinyl groups attached to a tetrafluorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene typically involves the introduction of ethenesulfinyl groups to a tetrafluorobenzene ring. One common method is the reaction of 1,4-dibromo-2,3,5,6-tetrafluorobenzene with ethenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl groups can be oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethenesulfinyl groups to thioether groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 1,4-Di(sulfonyl)-2,3,5,6-tetrafluorobenzene.
Reduction: 1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets through its ethenesulfinyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrafluorobenzene ring enhances the compound’s stability and reactivity, making it a potent agent in various applications.
類似化合物との比較
Similar Compounds
1,4-Di(ethenesulfonyl)-2,3,5,6-tetrafluorobenzene: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene: Similar structure but with thioether groups instead of sulfinyl groups.
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrachlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both ethenesulfinyl groups and tetrafluorobenzene ring. This combination imparts distinct chemical properties such as high reactivity, stability, and potential for diverse applications in various fields.
特性
CAS番号 |
185408-11-1 |
|---|---|
分子式 |
C10H6F4O2S2 |
分子量 |
298.3 g/mol |
IUPAC名 |
1,4-bis(ethenylsulfinyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C10H6F4O2S2/c1-3-17(15)9-5(11)7(13)10(18(16)4-2)8(14)6(9)12/h3-4H,1-2H2 |
InChIキー |
OGEDYVMCYWFXHX-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)C1=C(C(=C(C(=C1F)F)S(=O)C=C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
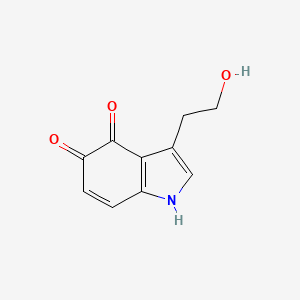
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)

![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
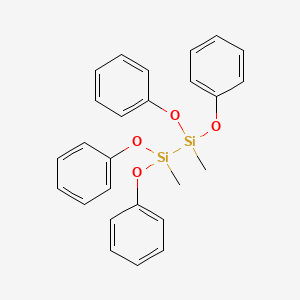

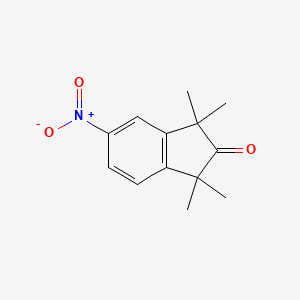
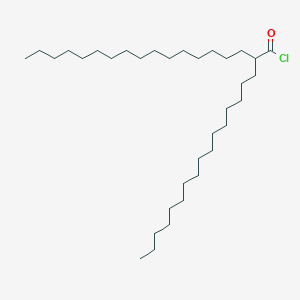
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

